molecular formula C10H15N3O B1490020 6-(Azepan-1-yl)pyridazin-3-ol CAS No. 1211438-56-0

6-(Azepan-1-yl)pyridazin-3-ol

Cat. No.: B1490020
CAS No.: 1211438-56-0
M. Wt: 193.25 g/mol
InChI Key: ZYVZQQOCGKXNDF-UHFFFAOYSA-N
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Description

“6-(Azepan-1-yl)pyridazin-3-ol” is a chemical compound with the empirical formula C11H17N3 . It is a derivative of pyridazine, which is a class of organic compounds where two carbons in the benzene ring are replaced by nitrogen atoms .


Synthesis Analysis

The synthesis of pyridazinone derivatives, such as “this compound”, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A new series of pyrazolylpyridazine derivatives was obtained on the basis of 3-pyrazol-1-yl-6-hydrazinylpyridazine .


Molecular Structure Analysis

The molecular weight of “this compound” is 191.27 . The molecular formula is C11H17N3 . The structure of the molecule can be represented by the SMILES string NC1=CN=C(C=C1)N2CCCCCC2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The chemistry of pyrido[1,2-a]azepines, which are closely related to "6-(Azepan-1-yl)pyridazin-3-ol", involves discussions on their synthesis, structure, reactivity, and applications. These compounds are important due to their physiological activity, with some derivatives acting as ACE inhibitors or dual inhibitors for hypertension and cardiovascular diseases. Additionally, pyridoazepines have shown herbicidal activity, highlighting their potential in agricultural applications (Fischer, 2011).

Biological Activities

  • Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have been synthesized, with some demonstrating antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Demchenko et al., 2021).

Catalytic and Material Applications

  • Certain pyridazine derivatives, including those structurally similar to "this compound", have been explored for their catalytic properties, such as in hydrogen transfer reactions. This indicates their potential utility in catalysis and synthetic organic chemistry (Soriano et al., 2009).

Corrosion Inhibition

  • Pyridazine derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, suggesting their applications in protecting metal surfaces and extending the life of industrial materials (Mashuga et al., 2017).

Structural Analysis and Design

  • The structural analysis, including DFT calculations and Hirshfeld surface studies, of certain pyridazine derivatives offers insights into their molecular behavior, which is crucial for designing molecules with specific properties and activities. This kind of research supports the development of new materials and drugs (Sallam et al., 2021).

Properties

IUPAC Name

3-(azepan-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-10-6-5-9(11-12-10)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVZQQOCGKXNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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